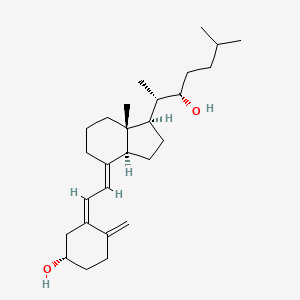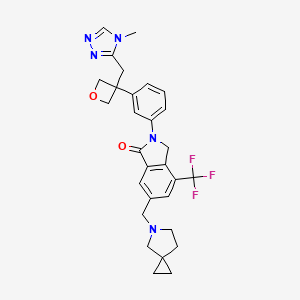
22-Hydroxyvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D metabolic pathway and plays a crucial role in various physiological processes. Vitamin D3 itself is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form active metabolites, including this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxyvitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the hydroxylation at the 22nd carbon position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of microorganisms, such as Amycolatopsis autotrophica, are employed to convert vitamin D3 to its hydroxylated forms, including this compound . The fermentation conditions are optimized to enhance the yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
22-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, such as 20,22-Dihydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 .
Applications De Recherche Scientifique
22-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: It plays a role in studying the metabolic pathways of vitamin D and its effects on cellular functions.
Mécanisme D'action
22-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes . This regulation affects various biological processes, including calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 20-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Uniqueness
22-Hydroxyvitamin D3 is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. This unique hydroxylation pattern allows it to interact differently with the vitamin D receptor and other molecular targets, leading to varied physiological effects .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |
Clé InChI |
OCHNORYGWPYCAK-NIRSYVJSSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)








